Tolémetine sodique

Vue d'ensemble

Description

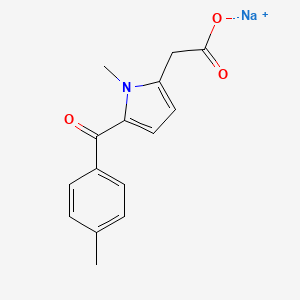

La tolmétine sodique est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour traiter diverses formes d'arthrite, y compris l'arthrose, la polyarthrite rhumatoïde et la polyarthrite rhumatoïde juvénile . Elle est connue pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques . Le composé est un dérivé de l'acide acétique hétérocyclique et est disponible sous forme de comprimés ou de capsules .

Applications De Recherche Scientifique

Tolmetin sodium has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of NSAIDs and their chemical properties.

Biology: Tolmetin sodium is used in biological studies to understand its effects on cellular processes and inflammation pathways.

Medicine: The compound is extensively studied for its therapeutic effects in treating arthritis and other inflammatory conditions.

Industry: Tolmetin sodium is used in the formulation of pharmaceutical products for the treatment of pain and inflammation

Mécanisme D'action

Target of Action

Tolmetin Sodium is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandin synthetase . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .

Mode of Action

Tolmetin Sodium works by inhibiting the activity of prostaglandin synthetase . By restraining this enzyme, Tolmetin Sodium effectively reduces the synthesis of prostaglandins, thereby mitigating their inflammatory effects .

Biochemical Pathways

The primary biochemical pathway affected by Tolmetin Sodium is the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, Tolmetin Sodium disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever, which are commonly associated with high levels of prostaglandins .

Pharmacokinetics

Tolmetin Sodium is rapidly and completely absorbed by the body . It has a biphasic elimination from the plasma, consisting of a rapid phase with a half-life of one to two hours, followed by a slower phase with a half-life of about five hours . It is metabolized in the liver and excreted in the urine . These properties influence the bioavailability of Tolmetin Sodium and its therapeutic effects .

Result of Action

The inhibition of prostaglandin synthesis by Tolmetin Sodium leads to a reduction in inflammation, pain, and fever . In animal studies, Tolmetin Sodium has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation . These effects make it effective in the treatment of various painful conditions and for the long-term management of osteoarthritis, rheumatoid arthritis, and juvenile arthritis .

Action Environment

The action of Tolmetin Sodium can be influenced by various environmental factors. For instance, the absorption of Tolmetin Sodium can be affected by the presence of food in the gastrointestinal tract . Additionally, certain medical conditions, such as kidney or liver disease, can affect the metabolism and excretion of Tolmetin Sodium, thereby influencing its efficacy and potential side effects . Therefore, the patient’s health status and other individual factors should be considered when administering Tolmetin Sodium .

Safety and Hazards

Tolmetin Sodium can increase the risk of heart or circulatory conditions such as heart attacks and strokes . It should not be taken shortly before or after coronary artery bypass surgery . Tolmetin Sodium can also increase the risk of gastrointestinal conditions such as perforation or bleeding, which can be fatal . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

Tolmetin sodium plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which mediate inflammation, pain, and fever . By inhibiting COX enzymes, tolmetin sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Cellular Effects

Tolmetin sodium affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, tolmetin sodium inhibits the production of prostaglandins, which are involved in the regulation of inflammation and pain . This inhibition leads to reduced inflammation and pain in affected tissues .

Molecular Mechanism

At the molecular level, tolmetin sodium exerts its effects by binding to and inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins . Additionally, tolmetin sodium may influence gene expression by modulating the activity of transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tolmetin sodium can change over time. Studies have shown that tolmetin sodium is rapidly absorbed and reaches peak plasma levels within 30-60 minutes after oral administration . Its anti-inflammatory effects may diminish over time due to metabolic degradation and the development of tolerance . Long-term studies have indicated that tolmetin sodium can maintain its efficacy in reducing inflammation and pain with consistent use .

Dosage Effects in Animal Models

The effects of tolmetin sodium vary with different dosages in animal models. At therapeutic doses, tolmetin sodium effectively reduces inflammation and pain without significant adverse effects . At higher doses, tolmetin sodium can cause gastrointestinal toxicity, renal impairment, and other adverse effects . These findings highlight the importance of using appropriate dosages to balance efficacy and safety .

Metabolic Pathways

Tolmetin sodium is primarily metabolized in the liver through oxidation and conjugation . The major metabolic pathways involve the formation of inactive metabolites, which are then excreted in the urine . The metabolism of tolmetin sodium can be influenced by various factors, including genetic polymorphisms and interactions with other drugs .

Transport and Distribution

Tolmetin sodium is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It crosses the blood-brain barrier and placenta, and is also distributed into breast milk . The transport and distribution of tolmetin sodium are influenced by its binding to plasma proteins and its interactions with transporters and binding proteins .

Subcellular Localization

As an NSAID, it is likely to be distributed within cellular compartments where COX enzymes are localized, such as the endoplasmic reticulum and nuclear envelope . The activity and function of tolmetin sodium may be influenced by its localization within these compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La tolmétine sodique est synthétisée par une série de réactions chimiques impliquant l'acylation de dérivés du pyrrole. La principale voie de synthèse implique la réaction de l'acide 1-méthyl-5-p-toluoylpyrrole-2-acétique avec de l'hydroxyde de sodium pour former de la tolmétine sodique . Les conditions de réaction incluent généralement des températures et des niveaux de pH contrôlés pour garantir la pureté et le rendement du produit final.

Méthodes de production industrielle : Dans les milieux industriels, la tolmétine sodique est produite à l'aide de réacteurs chimiques à grande échelle où les conditions de réaction sont méticuleusement contrôlées. Le processus implique l'utilisation de réactifs et de solvants de haute qualité pour obtenir un rendement et une pureté élevés du produit final. La production industrielle comprend également des étapes de purification telles que la cristallisation et la filtration pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : La tolmétine sodique subit diverses réactions chimiques, notamment :

Oxydation : La tolmétine sodique peut être oxydée pour former les acides carboxyliques correspondants.

Réduction : Le composé peut être réduit pour former des dérivés alcooliques.

Substitution : La tolmétine sodique peut subir des réactions de substitution où le cycle pyrrole est modifié.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les dérivés alcooliques et les composés pyrroles substitués .

Applications de la recherche scientifique

La tolmétine sodique a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude des AINS et de leurs propriétés chimiques.

Biologie : La tolmétine sodique est utilisée dans les études biologiques pour comprendre ses effets sur les processus cellulaires et les voies inflammatoires.

Médecine : Le composé est largement étudié pour ses effets thérapeutiques dans le traitement de l'arthrite et d'autres affections inflammatoires.

Industrie : La tolmétine sodique est utilisée dans la formulation de produits pharmaceutiques pour le traitement de la douleur et de l'inflammation

Mécanisme d'action

Le mécanisme d'action de la tolmétine sodique implique l'inhibition des enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2 . En inhibant ces enzymes, la tolmétine sodique réduit la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre . Cette inhibition conduit aux effets anti-inflammatoires, analgésiques et antipyrétiques observés avec la tolmétine sodique .

Comparaison Avec Des Composés Similaires

La tolmétine sodique est similaire à d'autres AINS tels que l'indométacine et l'aspirine en termes de propriétés anti-inflammatoires et analgésiques . la tolmétine sodique est unique dans sa structure chimique, qui comprend un cycle pyrrole, la distinguant des autres AINS .

Composés similaires :

- Indométacine

- Aspirine

- Ibuprofène

- Naproxène

La tolmétine sodique offre un avantage distinct en termes de faible incidence d'effets secondaires gastro-intestinaux par rapport à l'aspirine et à l'indométacine .

Propriétés

IUPAC Name |

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.Na/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;/h3-8H,9H2,1-2H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUALMNFRILWRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26171-23-3 (Parent) | |

| Record name | Tolmetin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2091546 | |

| Record name | Tolmetin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35711-34-3 | |

| Record name | Tolmetin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLMETIN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL259637KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tolmetin sodium?

A1: Tolmetin sodium exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ]. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.

Q2: Does Tolmetin sodium exhibit selectivity towards COX-1 or COX-2 isoforms?

A2: While the research papers provided do not specifically address the COX isoform selectivity of Tolmetin sodium, it is generally considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms [].

Q3: How does the inhibition of COX enzymes by Tolmetin sodium translate into its therapeutic benefits?

A3: By inhibiting COX enzymes and consequently reducing prostaglandin synthesis, Tolmetin sodium effectively reduces inflammation, alleviates pain, and lowers fever [, , ].

Q4: What is the molecular formula and weight of Tolmetin sodium?

A4: The research papers provided do not explicitly state the molecular formula and weight of Tolmetin sodium. For accurate information, please refer to resources like PubChem or DrugBank.

Q5: Is there any spectroscopic data available regarding Tolmetin sodium?

A5: While the papers mention the use of spectrophotometry for analytical purposes [, ], specific spectroscopic data is not provided.

Q6: How stable is Tolmetin sodium under various storage conditions?

A6: While the provided research doesn't delve into specific stability studies, it mentions the use of stability-indicating assays for Tolmetin sodium in solid dosage forms [].

Q7: What are some strategies employed to enhance the bioavailability and therapeutic efficacy of Tolmetin sodium?

A7: Researchers have explored various formulation approaches, including:

- Sustained-release suppositories: Utilizing Eudragit L-100 to achieve a controlled release profile of Tolmetin sodium [].

- Transdermal patches: Employing polymers like Hydroxy Propyl Methylcellulose and Ethyl cellulose to deliver Tolmetin sodium through the skin [, ].

- Microspheres: Developing microspheres using sodium alginate and ethyl cellulose to achieve controlled release and potentially reduce gastrointestinal side effects [, ].

- Thermosensitive mucoadhesive liquid suppositories: Formulating liquid suppositories with Poloxamer P407/P188 and methylcellulose for enhanced rectal bioavailability and reduced gastrointestinal irritation [].

Q8: How is Tolmetin sodium metabolized in the body?

A10: While the detailed metabolic pathway is not explicitly discussed in the provided papers, one study mentions the presence of Tolmetin glycinamide as an active metabolite of Amtolmetin guacil, a prodrug of Tolmetin sodium [].

Q9: What preclinical models have been employed to evaluate the efficacy of Tolmetin sodium?

A9: Researchers have utilized various animal models to assess the efficacy of Tolmetin sodium, including:

- Acetic acid-induced writhing in mice and rats: This model evaluates the analgesic activity of Tolmetin sodium [, ].

- Kaolin-carrageenin and adjuvant-induced inflammation models in rats: These models assess the anti-inflammatory effects of Tolmetin sodium [, ].

- Rabbit and rat uterine horn and peritoneal side wall adhesion models: These models evaluate the efficacy of Tolmetin sodium in preventing postoperative adhesions [, ].

Q10: Has the efficacy of Tolmetin sodium been evaluated in clinical trials for specific indications?

A10: Yes, numerous clinical trials have investigated the efficacy of Tolmetin sodium in various conditions:

- Rheumatoid Arthritis: Studies have demonstrated the efficacy of Tolmetin sodium in improving symptoms like morning stiffness and pain in patients with rheumatoid arthritis [, , , ].

- Osteoarthritis: Tolmetin sodium has shown efficacy in relieving pain and improving functionality in patients with osteoarthritis [, , , ].

- Ankylosing Spondylitis: Clinical trials have confirmed the beneficial effects of Tolmetin sodium in managing pain, inflammation, and stiffness associated with ankylosing spondylitis [, ].

- Acute Pulpitis: Tolmetin sodium has exhibited promising analgesic effects in the treatment of acute pulpitis [].

Q11: What are some known adverse effects associated with Tolmetin sodium?

A13: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's crucial to acknowledge that NSAIDs like Tolmetin sodium can potentially cause gastrointestinal adverse events. Researchers are actively exploring formulations and delivery strategies to mitigate these risks [, , ].

Q12: How does Tolmetin sodium compare to other NSAIDs in terms of efficacy and safety?

A12: Several studies have compared Tolmetin sodium to other NSAIDs:

- Phenylbutazone: A study found Tolmetin sodium to be comparable to Phenylbutazone in alleviating rheumatoid arthritis symptoms [].

- Aspirin: Research suggests that Tolmetin sodium might be associated with a lower incidence of adverse effects compared to Aspirin [].

- Indomethacin: Tolmetin sodium has demonstrated similar efficacy to Indomethacin in managing ankylosing spondylitis [].

- Naproxen: Clinical trials have shown comparable efficacy between Tolmetin sodium and Naproxen in treating osteoarthritis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2aR,4S,4aS,6R,9S,11R,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2](/img/structure/B1261087.png)

![N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)

![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)

![(1S,5R)-3-[2-chloro-4-(methylsulfonyl)benzoyl]-4-(phenylthio)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1261106.png)

![butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester](/img/structure/B1261111.png)